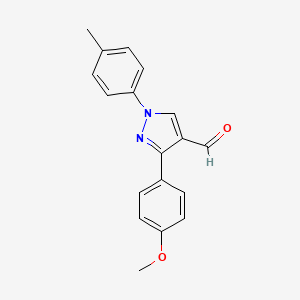
3-(4-Methoxyphenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It is also known by other names, including Shorbic Acid , 3-Methoxyphloretic Acid , and Dihydroconiferylic Acid .
- The compound features a pyrazole ring and an aldehyde functional group.
- Its molecular weight is approximately 196.2 g/mol, and it appears as white crystalline or powder-like material.
- It has applications in various fields due to its stability and biological activity.
3-(4-Methoxyphenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde: is an organic compound with the chemical formula CHNO.
Métodos De Preparación
- One common synthetic route involves starting with benzyl alcohol and proceeding through several steps:
Bromination: Benzyl alcohol reacts with bromoacetone to introduce the acetone group.
Tosylation: The resulting product reacts with p-toluenesulfonic acid to form the corresponding tosylate.
Ketone Reduction: The tosylate undergoes a reductive reaction with ethylene glycol to yield the corresponding ethylene glycol ester.
Amide Formation: The ethylene glycol ester reacts with an amino acid under basic conditions, leading to the target compound, 3-(4-Methoxyphenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde.
- This compound’s amino acid-like properties make it useful for peptide synthesis.
Análisis De Reacciones Químicas
- Common reagents include acids, bases, and alcohol derivatives.
- Major products depend on the specific reaction conditions.
3-(4-Methoxyphenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde: can participate in various organic reactions:
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its antioxidant properties and as a precursor to other metabolites.
Medicine: Relevant due to its potential health benefits.
Industry: Employed in the synthesis of pharmaceuticals and fine chemicals.
Mecanismo De Acción
- The exact mechanism of action is context-dependent, but it likely involves interactions with cellular targets.
- Further research is needed to elucidate specific molecular pathways.
Comparación Con Compuestos Similares
- While I don’t have a direct list of similar compounds, you can compare this compound with related pyrazole derivatives.
- Highlight its uniqueness based on structural features, reactivity, and applications.
Propiedades
Número CAS |
618098-46-7 |
|---|---|
Fórmula molecular |
C18H16N2O2 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-1-(4-methylphenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C18H16N2O2/c1-13-3-7-16(8-4-13)20-11-15(12-21)18(19-20)14-5-9-17(22-2)10-6-14/h3-12H,1-2H3 |
Clave InChI |
NWPXEYXFTLQUEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E)-(2-Chloro-6-fluorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12016082.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12016096.png)
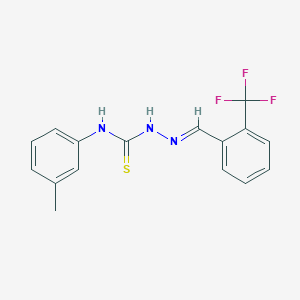
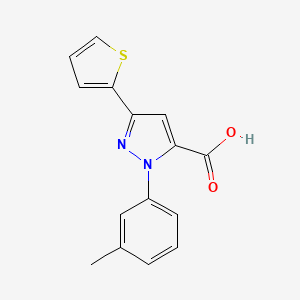

![(5E)-5-[4-(diethylamino)benzylidene]-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016131.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12016144.png)
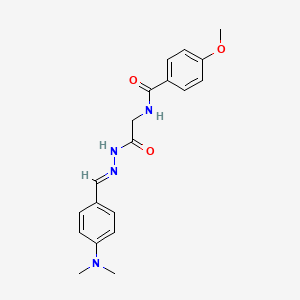
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12016152.png)
![methyl 2-[3-(4-butoxybenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12016156.png)
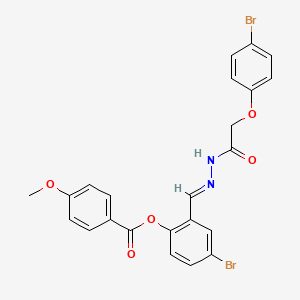

![(5E)-5-(3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016177.png)
